An In-Depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)propanoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly reliant on the design and synthesis of novel amino acid derivatives that can serve as unique building blocks for peptidomimetics, probes for biological systems, and scaffolds for new therapeutic agents. Among these, α,α-disubstituted amino acids are of particular interest due to the conformational constraints they impose on peptide backbones, often leading to enhanced metabolic stability and receptor-binding affinity. This guide provides a comprehensive technical overview of a specific α,α-disubstituted amino acid, 2-amino-2-(4-bromophenyl)propanoic acid, a compound with significant potential in drug discovery and development. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a logical and insightful narrative into the synthesis, characterization, and potential applications of this intriguing molecule.
Introduction to 2-amino-2-(4-bromophenyl)propanoic Acid
2-amino-2-(4-bromophenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by the presence of both an amino group and a 4-bromophenyl substituent on the α-carbon of the propanoic acid backbone. This unique substitution pattern confers specific steric and electronic properties to the molecule, making it a valuable synthon in medicinal chemistry. The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries. Furthermore, the quaternary α-carbon introduces a significant conformational rigidity, a desirable trait in the design of peptides with defined secondary structures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimental properties of 2-amino-2-(4-bromophenyl)propanoic acid and its close structural analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀BrNO₂ | N/A |
| Molecular Weight | 244.09 g/mol | N/A |
| IUPAC Name | 2-amino-2-(4-bromophenyl)propanoic acid | N/A |
| CAS Number | 19774-49-9 | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. | N/A |
| pKa (acidic) | Estimated to be around 2-3 for the carboxylic acid group. | N/A |
| pKa (basic) | Estimated to be around 9-10 for the amino group. | N/A |
Synthesis of 2-amino-2-(4-bromophenyl)propanoic Acid
Proposed Synthetic Pathway: Hell-Volhard-Zelinskii Bromination and Subsequent Amination
This two-step synthesis starts from the commercially available 2-(4-bromophenyl)propanoic acid.
Caption: Proposed synthesis of 2-amino-2-(4-bromophenyl)propanoic acid.
Step-by-Step Experimental Protocol (Generalized)
Step 1: α-Bromination of 2-(4-bromophenyl)propanoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 2-(4-bromophenyl)propanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).
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Addition of Bromine: Slowly add bromine (1.1 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
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Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100 °C for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and PBr₃. The product, 2-bromo-2-(4-bromophenyl)propanoic acid, can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a solution of sodium thiosulfate to remove any remaining bromine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Amination of 2-bromo-2-(4-bromophenyl)propanoic acid
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Reaction Setup: Dissolve the crude 2-bromo-2-(4-bromophenyl)propanoic acid in a concentrated aqueous solution of ammonia (a large excess is required to minimize the formation of secondary and tertiary amine byproducts).
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Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating in a sealed vessel for several hours to days. The progress of the reaction can be monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, the excess ammonia and water are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield 2-amino-2-(4-bromophenyl)propanoic acid.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 2-amino-2-(4-bromophenyl)propanoic acid is dictated by its three primary functional groups: the carboxylic acid, the amino group, and the bromophenyl moiety.
Caption: Reactivity centers of 2-amino-2-(4-bromophenyl)propanoic acid.
This trifunctional nature makes it an exceptionally versatile building block for creating a wide array of derivatives with diverse biological activities.
Analytical Characterization
While specific spectral data for 2-amino-2-(4-bromophenyl)propanoic acid is not available in the public domain, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons in the region of 7.0-7.6 ppm. The methyl protons of the propanoic acid backbone would likely appear as a singlet around 1.5-2.0 ppm. The protons of the amino and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary α-carbon, the methyl carbon, the carboxylic carbon, and the aromatic carbons. The carbon attached to the bromine atom would be expected in the range of 120-125 ppm, while the other aromatic carbons would resonate between 125-145 ppm. The carboxylic carbon would appear significantly downfield, typically above 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (amino group): One or two sharp bands in the region of 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C-N stretch: In the region of 1020-1250 cm⁻¹.
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C-Br stretch: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.
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Aromatic C-H and C=C stretches: In their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Common fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and cleavage of the C-C bond adjacent to the phenyl ring.
Applications in Drug Discovery and Development
While specific applications of 2-amino-2-(4-bromophenyl)propanoic acid are not extensively documented, its structural features suggest significant potential in several areas of drug discovery.
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Peptidomimetics: The incorporation of this α,α-disubstituted amino acid into peptide sequences can enforce specific conformations and increase resistance to enzymatic degradation. This is particularly valuable in the design of peptide-based drugs with improved pharmacokinetic properties.[1]
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Scaffold for Novel Therapeutics: The bromophenyl group serves as a versatile handle for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of compounds for high-throughput screening against various biological targets.
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Potential as an Anti-inflammatory or Anticancer Agent: Derivatives of 2-arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] It is plausible that derivatives of 2-amino-2-(4-bromophenyl)propanoic acid could exhibit similar activities. Additionally, some 2-arylpropanoic acid derivatives have shown antitubercular properties.[3]
Safety and Handling
No specific safety data sheet (SDS) for 2-amino-2-(4-bromophenyl)propanoic acid is currently available. However, based on the data for structurally related compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
2-amino-2-(4-bromophenyl)propanoic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the α,α-disubstitution and the reactive bromophenyl moiety, offer significant opportunities for the design and synthesis of novel therapeutic agents with enhanced properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on sound chemical principles and data from closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds considerable promise for advancing the field of drug development.
References
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Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]
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Machado, D., et al. (2013). Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay. PMC. Retrieved from [Link]
